
N-(2,5-difluorophenyl)-2,5-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-difluorophenyl)-2,5-difluorobenzenesulfonamide, with the chemical formula C23H21F2N3O3, is an organic compound. Its molecular weight is approximately 425.43 g/mol . .
Preparation Methods
The synthesis of N-(2,5-difluorophenyl)-2,5-difluorobenzenesulfonamide involves the reaction of styrene with fluorine gas. The specific synthetic routes and reaction conditions may vary, but this compound is typically obtained through the following steps:
Fluorination of Styrene: Styrene reacts with fluorine gas to introduce the fluorine atoms.
Amidation Reaction: The resulting fluorinated styrene undergoes amidation with piperidine-1-carbonyl chloride to form this compound.
Chemical Reactions Analysis
N-(2,5-difluorophenyl)-2,5-difluorobenzenesulfonamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions can occur. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions include derivatives of the parent compound.
Scientific Research Applications
This compound finds applications in several scientific fields:
Chemistry: It serves as a building block for designing new molecules.
Biology: Researchers explore its interactions with biological systems.
Medicine: Investigations focus on potential therapeutic uses.
Industry: N-(2,5-difluorophenyl)-2,5-difluorobenzenesulfonamide contributes to the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The exact mechanism by which N-(2,5-difluorophenyl)-2,5-difluorobenzenesulfonamide exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While N-(2,5-difluorophenyl)-2,5-difluorobenzenesulfonamide is unique in its structure, similar compounds include:
(2,5-Difluorophenyl)thiourea:
2,4-Difluorophenyl isocyanate: A related compound .
N-(2,5-Difluorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide: A structurally related molecule .
Properties
Molecular Formula |
C12H7F4NO2S |
|---|---|
Molecular Weight |
305.25 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-2,5-difluorobenzenesulfonamide |
InChI |
InChI=1S/C12H7F4NO2S/c13-7-1-3-9(15)11(5-7)17-20(18,19)12-6-8(14)2-4-10(12)16/h1-6,17H |
InChI Key |
NWBOOXWRLSFPFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)NS(=O)(=O)C2=C(C=CC(=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


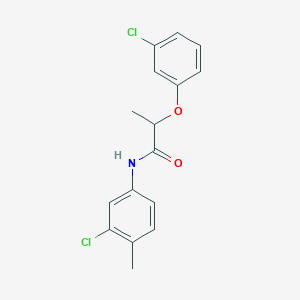
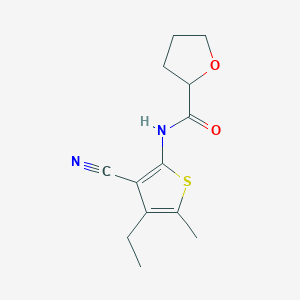
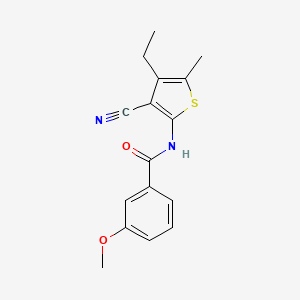
![5-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B10976134.png)
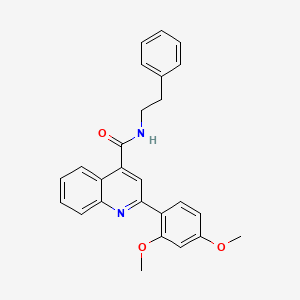
![Propan-2-yl 4-cyano-5-[(3-cyclopentylpropanoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B10976146.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10976149.png)
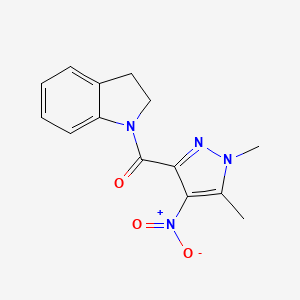
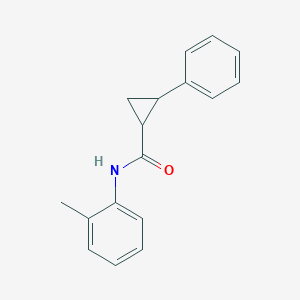
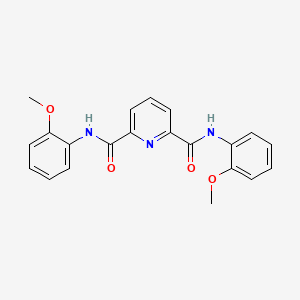
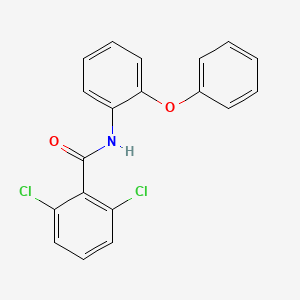
![N-(2,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B10976191.png)
![N-(3,4-dimethylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10976205.png)
![1-ethyl-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10976214.png)
